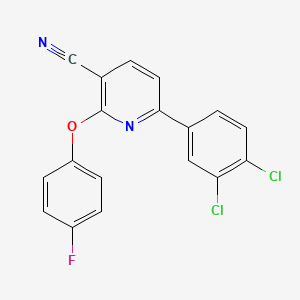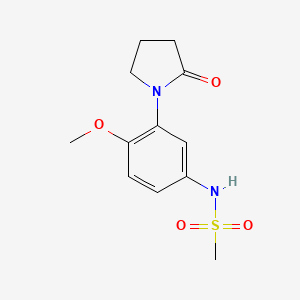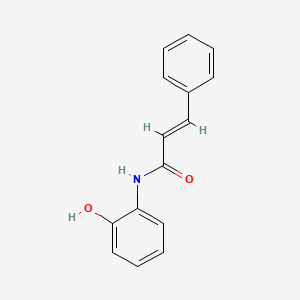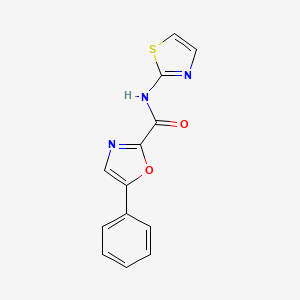
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, or 6-DCFPPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects. Additionally, potential future directions for research will be discussed.
Scientific Research Applications
6-DCFPPC has been studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of diseases. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 6-DCFPPC has been studied for its potential as an anti-microbial agent, as it has been shown to possess antibacterial and antifungal properties.
Mechanism Of Action
The mechanism of action of 6-DCFPPC is not fully understood. It is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed that 6-DCFPPC may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-DCFPPC has been shown to possess anti-inflammatory and antioxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, as well as reduce oxidative stress in the heart and liver. Additionally, it has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-1β, in the lungs and liver.
Advantages And Limitations For Lab Experiments
The main advantage of using 6-DCFPPC in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and does not degrade easily. However, there are some limitations to using 6-DCFPPC in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. Additionally, it is not very stable in the presence of light and oxygen, so it should be stored in a dark, airtight container.
Future Directions
There are several potential future directions for research on 6-DCFPPC. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new therapeutic applications. Additionally, further research could be conducted to explore its potential as an anti-microbial agent. Finally, further research could be conducted to explore its potential as an antioxidant and to identify potential new applications.
Synthesis Methods
6-DCFPPC is prepared by the reaction of 3,4-dichlorophenol with 4-fluorophenol in the presence of a base such as sodium hydroxide, followed by the addition of pyridine-3-carbonitrile. This reaction takes place in an aqueous solution at a temperature of 80-90°C. The reaction is complete after two hours and the product is then isolated by filtration, washed with water, and dried. The yield of the reaction is approximately 80%.
properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQYVSMDLIWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)



![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2908434.png)


![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)